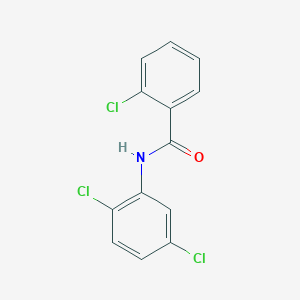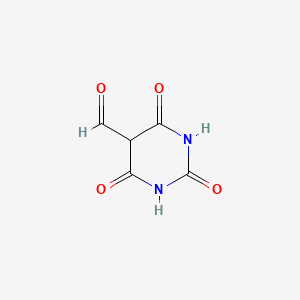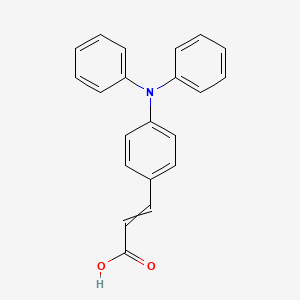
4-(Diphenylamino)cinnamic acid
Overview
Description
4-(Diphenylamino)cinnamic acid is an organic compound belonging to the cinnamic acid derivatives family It features a cinnamic acid backbone with a diphenylamino group attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an aliphatic carboxylic acid in the presence of a base, such as sodium or potassium salts of the carboxylic acids . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base .
Industrial Production Methods: Industrial production of cinnamic acid derivatives, including this compound, often employs large-scale Perkin or Knoevenagel-Doebner reactions due to their efficiency and high yields. These methods are optimized for industrial conditions, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Diphenylamino)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the cinnamic acid moiety to corresponding carboxylic acids or other oxidized products.
Reduction: The reduction of the double bond in the cinnamic acid backbone can lead to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .
Scientific Research Applications
4-(Diphenylamino)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4-(Diphenylamino)cinnamic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
4-(Diphenylamino)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic Acid: The parent compound, which lacks the diphenylamino group, has similar but less potent biological activities.
4-Chlorocinnamic Acid: This derivative has a chlorine atom instead of the diphenylamino group, resulting in different chemical reactivity and biological effects.
3,4-(Methylenedioxy)cinnamic Acid: This compound features a methylenedioxy group, which enhances its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its diphenylamino group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
25069-29-8 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(E)-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H17NO2/c23-21(24)16-13-17-11-14-20(15-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16H,(H,23,24)/b16-13+ |
InChI Key |
TUXUJVDBDXGHMS-DTQAZKPQSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |
Key on ui other cas no. |
25069-29-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
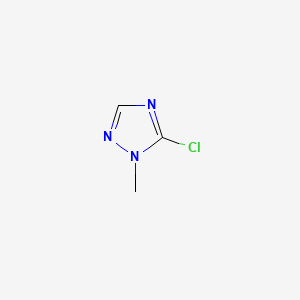
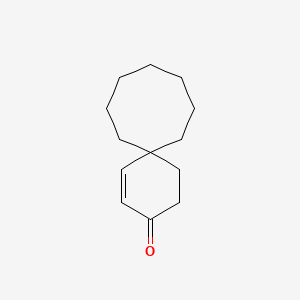
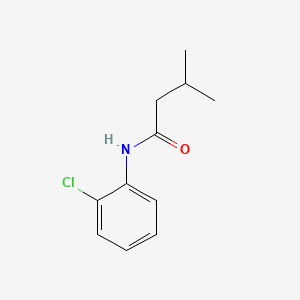
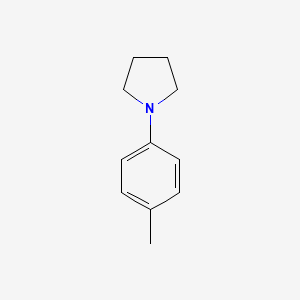
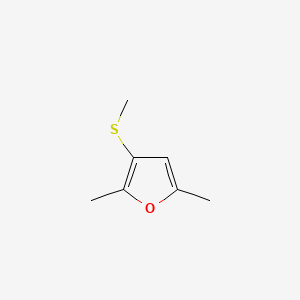

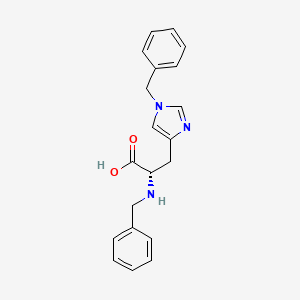
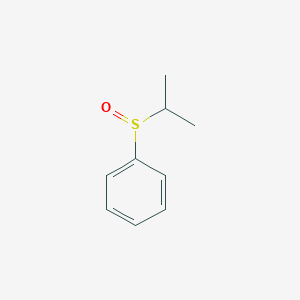
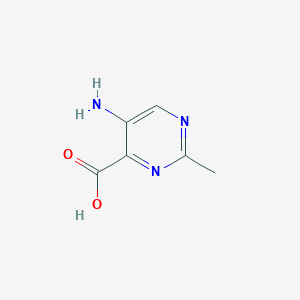
![Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate](/img/structure/B1616025.png)
